molecular formula C12H10O5 B6239862 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde CAS No. 114992-34-6

8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde

Cat. No.: B6239862
CAS No.: 114992-34-6
M. Wt: 234.2
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Description

8-Hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde is a complex organic compound belonging to the isochromene family. This compound features multiple functional groups, including hydroxyl, methoxy, methyl, oxo, and aldehyde groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of derivatives with different substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its multiple functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde is used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 8-hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The aldehyde group can undergo further reactions, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

  • 6-Hydroxy-8-methoxy-3-methylisochroman-1-one

  • 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one

Uniqueness: 8-Hydroxy-6-methoxy-3-methyl-1-oxo-1H-isochromene-5-carbaldehyde stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

114992-34-6

Molecular Formula

C12H10O5

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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